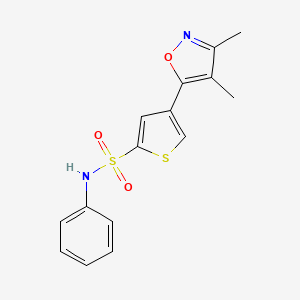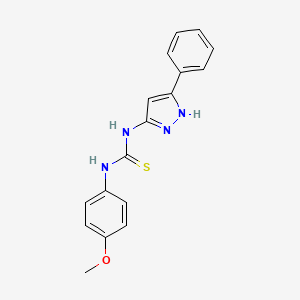
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide typically involves the reaction of 1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of ortho-phenylenediamine and benzaldehyde, followed by cyclization and subsequent N-methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects cell division and can lead to cell death, making it effective against rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)benzamide: Similar structure but lacks the N-methyl group.
N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine: Contains additional substituents on the benzimidazole ring.
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A tetrakis-benzimidazole derivative with multiple benzimidazole units.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide is unique due to its specific structural features, such as the presence of both benzimidazole and benzamide moieties, as well as the N-methyl group
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H15N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h2-10H,11H2,1H3,(H,17,18) |
Clave InChI |
VFJZGTPIAYRETA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12490027.png)
![2-{[4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B12490037.png)
![3-[(4-ethylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12490048.png)
![Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12490062.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12490069.png)

![N-(2-bromobenzyl)-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490076.png)
![Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490084.png)


![4-({4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B12490120.png)
![2-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12490121.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B12490129.png)
![1,3-dimethyl-5-({[3-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12490137.png)
